9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
9-(3-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine core. The 3-methoxybenzyl group at position 9 and the phenyl group at position 3 define its structural uniqueness. These compounds often exhibit tautomerization behavior, influenced by solvent polarity and substituent electronic effects, which may impact their stability and bioactivity .
Properties
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-28-19-9-5-6-17(12-19)13-26-14-21-23(30-16-26)11-10-20-24(27)22(15-29-25(20)21)18-7-3-2-4-8-18/h2-12,15H,13-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXEWUVNGKGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzylamine with 3-phenyl-2H-chromen-2-one under acidic conditions to form the intermediate. This intermediate is then cyclized using a suitable oxidizing agent to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction setups, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) are used under specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Structure
The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The effectiveness of the compound is often evaluated using the DPPH radical scavenging method. Preliminary findings suggest that it may possess radical scavenging activity comparable to well-known antioxidants like ascorbic acid.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
|---|---|---|
| 9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | TBD | TBD |
| Ascorbic Acid | 0.5 mM | Reference |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been tested against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate that compounds with similar structures exhibit cytotoxic effects.
Table 2: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| U-87 (Glioblastoma) | This compound | TBD |
| MDA-MB-231 (Breast) | Similar Derivative | TBD |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the oxazine ring and methoxyphenyl group contributes to its ability to interact with cellular pathways associated with oxidative stress and cancer cell proliferation.
Case Studies
A notable study conducted by the National Cancer Institute evaluated various compounds for their antitumor activity across 60 different cancer cell lines. This compound was among those identified as having promising antineoplastic activity. The findings suggest that modifications to the core structure can enhance activity against specific cancer types.
Summary of Findings
- Antioxidant Properties : Exhibited significant radical scavenging activity.
- Anticancer Potential : Showed cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Further studies are needed to elucidate the precise mechanisms of action.
Mechanism of Action
The mechanism of action of 9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazinone derivatives share a common scaffold but differ in substituents at positions 3, 4, and 7. These variations significantly alter their physicochemical properties, synthetic yields, and biological activities. Below is a detailed comparison:
Substituent Variations at Position 9
The 3-methoxybenzyl group in the target compound distinguishes it from analogs with alkyl or substituted benzyl groups:
- 9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-chromeno-oxazinone (4a, n=3): Features a hydroxybutyl chain at position 9 and a 4-methoxyphenyl group at position 3. Higher yield (82%) compared to pentyl-chain analogs (65.1%) due to optimized reaction conditions .
- 9-(2-Methylbenzyl)-2-phenyl-chromeno-oxazinone (6b): Substituted with a 2-methylbenzyl group, showing moderate anti-inflammatory activity (IC₅₀ = 12 μM in NF-κB inhibition assays) .
- 9-(3-Methoxybenzyl)-4-propyl-chromeno-oxazin-2-one: A structural analog with a propyl group at position 4, synthesized for solubility studies .
Substituent Variations at Position 3
The phenyl group in the target compound contrasts with methoxy-substituted phenyl rings in other derivatives:
- 3-(3,4-Dimethoxyphenyl)-chromeno-oxazinone (4b): Exhibits enhanced hydrogen bonding due to electron-donating methoxy groups, improving tautomer stability in polar solvents .
- 3-(4-Methoxyphenyl)-9-butyl-chromeno-oxazinone (Compound 2): Demonstrated osteoblast-promoting activity via BMP/Smad pathway modulation, highlighting the role of methoxy groups in bone-targeted therapies .
Pharmacological Activities
- Anti-Inflammatory Activity: Derivatives like 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one inhibit NF-κB signaling (IC₅₀ = 8–15 μM), with potency influenced by substituent electronic effects .
- Anti-Osteoporotic Activity: Compound 7 (9-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazinone) regulates osteoblast/osteoclast balance, outperforming ipriflavone in murine models .
- Antimalarial Activity : Ferrocenyl analogs (e.g., 12b) show in vitro antimalarial activity (IC₅₀ = 0.8 μM against Plasmodium falciparum), attributed to redox-active ferrocene moieties .
Table 1: Structural and Pharmacological Comparison of Chromeno-Oxazinone Derivatives
Biological Activity
The compound 9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and potential as an anti-inflammatory agent.
Structural Characteristics
The compound has a complex structure that combines elements of chromeno and oxazine rings. Its molecular formula is , and it features methoxy and phenyl substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of oxazine compounds. For instance, a related compound, 2-phenyl-4H-benzo[d][1,3]oxazin-4-one , has demonstrated significant cytotoxicity against human lung cancer cells (A549) with an IC50 value of 65.43 ± 2.7 μg/mL . This suggests that similar derivatives may exhibit comparable effects .
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one | A549 | 65.43 ± 2.7 | |
| Doxorubicin | A549 | 14.61 ± 2.3 |
Antioxidant Activity
The antioxidant activity of compounds similar to This compound has been assessed using the DPPH assay. Compounds with similar structures have shown promising results in inhibiting free radicals at concentrations around 100 μg/mL , indicating their potential as effective antioxidants .
Anti-inflammatory Potential
Recent research has also indicated that derivatives of this compound may possess anti-inflammatory properties. For instance, certain oxazin derivatives were synthesized and evaluated for their ability to inhibit inflammation-related pathways in vitro. The presence of specific functional groups in these compounds appears to enhance their anti-inflammatory efficacy .
Case Studies
Several studies have explored the biological activities of oxazine derivatives:
- Study on Anticancer Activity : The synthesis and evaluation of various oxazine derivatives showed that modifications at the methoxy and phenyl positions significantly influenced their anticancer activity against A549 cells.
- Oxidative Stress Reduction : Another study demonstrated that compounds with similar structures reduced oxidative stress markers in cellular models, suggesting protective effects against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
